![molecular formula C13H19NO4 B1282135 tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate CAS No. 37034-31-4](/img/structure/B1282135.png)

tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

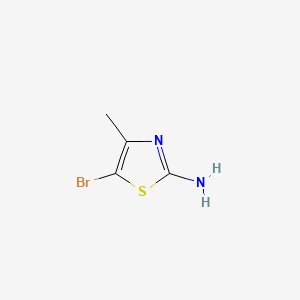

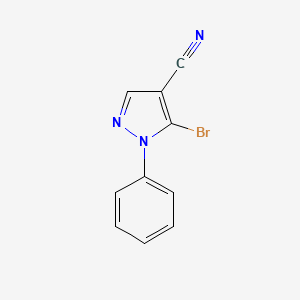

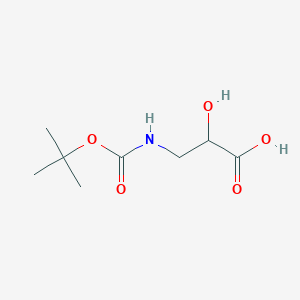

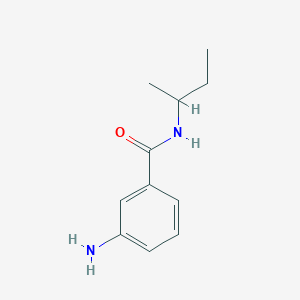

“tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate” is a chemical compound with the molecular formula C13H19NO4 . It has a molecular weight of 253.29400 .

Synthesis Analysis

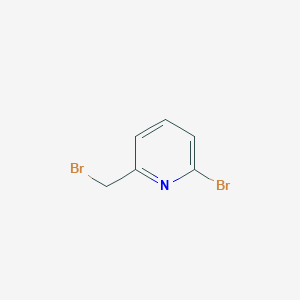

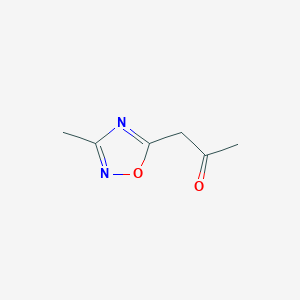

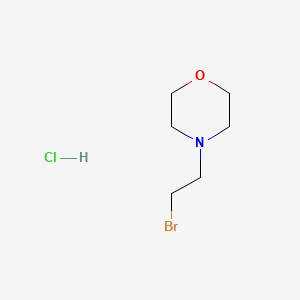

The synthesis of “tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate” involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .Molecular Structure Analysis

The molecular structure of “tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate” is represented by the molecular formula C13H19NO4 . The exact mass is 253.13100 .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate” include a density of 1.184g/cm3, a boiling point of 442.807ºC at 760 mmHg, and a flash point of 221.602ºC . The melting point is not available .Applications De Recherche Scientifique

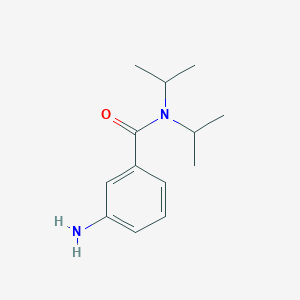

Synthesis of Biologically Active Derivatives

This compound is used in the synthesis of new biologically active derivatives. The sterically hindered pyrocatechol moiety of the compound can be linked through a covalent bridge to secondary amines, pharmacophore γ-aminobutyric acid, and triazines, which are explored for their potential biological activities .

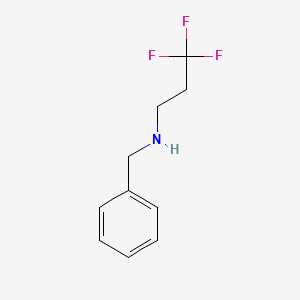

Protected Amine for Mass Spectrometric Analysis

As a protected amine, tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate may be utilized in the preparation of isobaric mix solutions. These solutions are significant in post-column infusion experiments during single-stage orbitrap mass spectrometric analysis .

Chemoselective Tert-Butoxycarbonylation Reagent

The compound serves as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines. This application is particularly valuable in the field of organic synthesis where protecting groups are essential for the stepwise construction of complex molecules .

Propriétés

IUPAC Name |

tert-butyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-7-6-9-4-5-10(15)11(16)8-9/h4-5,8,15-16H,6-7H2,1-3H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDFUYZNHQSWRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515541 |

Source

|

| Record name | tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate | |

CAS RN |

37034-31-4 |

Source

|

| Record name | tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(morpholin-4-yl)ethyl]formamide](/img/structure/B1282053.png)

![3-[(Diphenylmethyl)amino]propan-1-ol](/img/structure/B1282080.png)